
3'-Methoxybiphenyl-4-boronic acid pinacol ester
描述
3'-Methoxybiphenyl-4-boronic acid pinacol ester is a useful research compound. Its molecular formula is C19H23BO3 and its molecular weight is 310.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 3’-Methoxybiphenyl-4-boronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects include the formation of carbon–carbon bonds, which are crucial in organic synthesis .
Pharmacokinetics
It’s known that the ph strongly influences the rate of the reaction, which is considerably accelerated at physiological ph . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Result of Action
The result of the action of 3’-Methoxybiphenyl-4-boronic acid pinacol ester is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic compounds .
Action Environment
The action of 3’-Methoxybiphenyl-4-boronic acid pinacol ester is influenced by environmental factors such as pH . The reaction rate is considerably accelerated at physiological pH . Additionally, the compound should be stored under an inert atmosphere to maintain its stability .
生化分析
Biochemical Properties
3’-Methoxybiphenyl-4-boronic acid pinacol ester plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boron-containing groups to organic substrates. This compound is known to interact with palladium catalysts, which are essential for the Suzuki-Miyaura coupling reaction. The nature of these interactions involves the formation of a palladium-boron complex, which then undergoes transmetalation to form the desired product .
Cellular Effects
The effects of 3’-Methoxybiphenyl-4-boronic acid pinacol ester on cellular processes are primarily related to its role in synthetic chemistry rather than direct biological activity. Its derivatives can influence cell function by participating in the synthesis of biologically active molecules. These molecules can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, compounds synthesized using 3’-Methoxybiphenyl-4-boronic acid pinacol ester may act as inhibitors or activators of specific enzymes, thereby modulating cellular processes .
Molecular Mechanism
At the molecular level, 3’-Methoxybiphenyl-4-boronic acid pinacol ester exerts its effects through the formation of covalent bonds with organic substrates. The mechanism involves the coordination of the boronic ester with a palladium catalyst, followed by transmetalation and reductive elimination steps. This process results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of complex organic molecules. The binding interactions with biomolecules, such as enzymes and proteins, are primarily mediated by the boron atom, which can form reversible covalent bonds with nucleophilic groups .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and reactivity of 3’-Methoxybiphenyl-4-boronic acid pinacol ester can change over time. The compound is generally stable under standard storage conditions, but it can undergo degradation when exposed to moisture or high temperatures. Long-term effects on cellular function are not directly attributed to this compound, but rather to the products synthesized using it. In vitro and in vivo studies have shown that the stability of the synthesized products can vary, influencing their biological activity over time .
Dosage Effects in Animal Models
The effects of 3’-Methoxybiphenyl-4-boronic acid pinacol ester in animal models are not well-documented, as the compound is primarily used in synthetic chemistry. Its derivatives and the products synthesized using it can exhibit varying effects depending on the dosage. High doses of these products may lead to toxic or adverse effects, while lower doses may be therapeutically beneficial. The threshold effects and toxicity levels would depend on the specific biological activity of the synthesized compounds .
Metabolic Pathways
3’-Methoxybiphenyl-4-boronic acid pinacol ester is involved in metabolic pathways related to its role in synthetic chemistry. The compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. These interactions can affect metabolic flux and metabolite levels, particularly in the context of the synthesis of biologically active molecules. The metabolic pathways involving this compound are primarily related to its use as a building block in organic synthesis .
Transport and Distribution
The transport and distribution of 3’-Methoxybiphenyl-4-boronic acid pinacol ester within cells and tissues are not well-studied, as the compound is mainly used in synthetic chemistry. Its derivatives and the products synthesized using it can be transported and distributed within cells through various mechanisms. These may include interactions with transporters or binding proteins that facilitate their localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 3’-Methoxybiphenyl-4-boronic acid pinacol ester is not well-characterized, as the compound is primarily used in synthetic chemistry. The products synthesized using this compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These modifications can influence the activity and function of the synthesized molecules within the cell .
属性
IUPAC Name |
2-[4-(3-methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-11-9-14(10-12-16)15-7-6-8-17(13-15)21-5/h6-13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLUQLVTOZYCSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


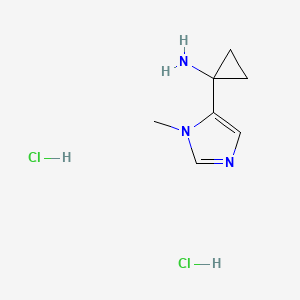
![Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride](/img/structure/B1435895.png)
![6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1435899.png)

![tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate](/img/structure/B1435902.png)
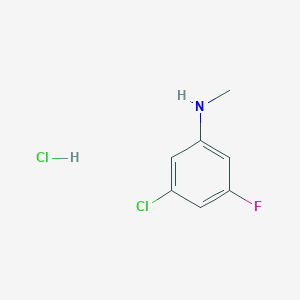
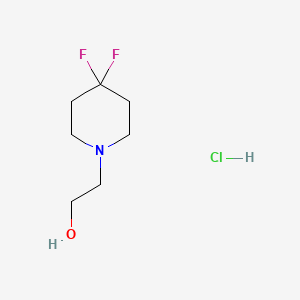
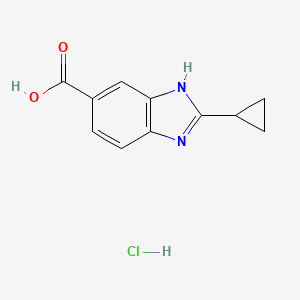
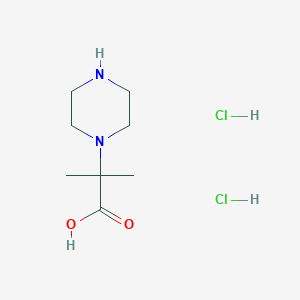
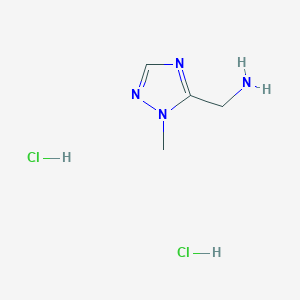
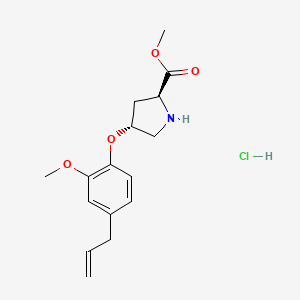
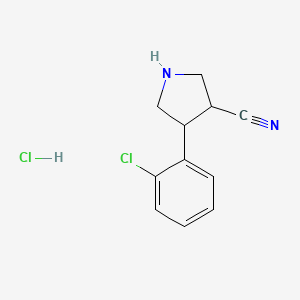

![3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride](/img/structure/B1435915.png)
